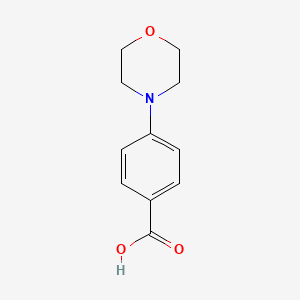

2-(Benzylamino)-2-phenylethanol

Overview

Description

2-(Benzylamino)-2-phenylethanol is a compound of interest in various fields such as fragrance and flavor industries due to its aromatic characteristics. While the focus here is on its chemical aspects, it's noteworthy that its derivatives and similar compounds have been explored for their scent properties, with 2-phenylethanol being a prime example, known for its rose-like fragrance and wide application in cosmetics, perfumes, and food industries. The production of such compounds has seen advances in both chemical synthesis and biotechnological methods, with microbial transformation processes gaining attention for being more environmentally friendly and producing "natural" products (Hua & Xu, 2011).

Synthesis Analysis

The synthesis of 2-(Benzylamino)-2-phenylethanol and related compounds involves various chemical pathways, including biotechnological production methods that utilize microbial transformation. These methods are seen as advantageous due to their environmentally friendly nature and the 'natural' status of the resulting products. For instance, the production of 2-phenylethanol from L-phenylalanine through biotransformation has been significantly developed, indicating a potential pathway for synthesizing similar compounds (Hua & Xu, 2011).

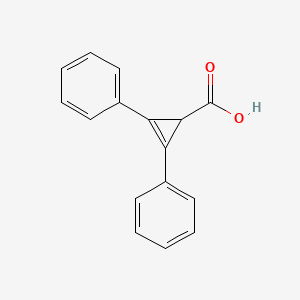

Molecular Structure Analysis

The molecular structure of compounds like 2-(Benzylamino)-2-phenylethanol is characterized by the presence of aromatic rings, which are crucial for their fragrance properties. The structure and transition moment orientation in similar aromatic compounds have been studied using high-resolution spectroscopy and computational methods, revealing specific conformational structures stabilized by intramolecular interactions (Chervenkov et al., 2006).

Chemical Reactions and Properties

2-(Benzylamino)-2-phenylethanol and its derivatives undergo various chemical reactions, contributing to their diverse properties and applications. The chemical synthesis processes involve reactions such as carbonylation, which has been applied to different phenyl compounds, demonstrating the versatility of aromatic compounds in chemical synthesis (Ie et al., 2000).

Physical Properties Analysis

The physical properties of 2-(Benzylamino)-2-phenylethanol, such as its aromatic nature, are influenced by its molecular structure, particularly the aromatic rings. These properties are crucial for its application in fragrance and flavor industries. The study of these properties involves techniques like spectroscopy and computational methods to understand the compound's behavior in various conditions (Chervenkov et al., 2006).

Chemical Properties Analysis

The chemical properties of 2-(Benzylamino)-2-phenylethanol are shaped by its functional groups and molecular structure. These properties determine its reactivity and the type of chemical reactions it can undergo. Understanding these properties is essential for synthesizing and applying this compound and its derivatives in various industries, including the synthesis of esters and other derivatives through reactions like carbonylation (Ie et al., 2000).

Scientific Research Applications

Biotechnological Production

2-Phenylethanol (2-PE) has a rose-like fragrance, making it valuable in the cosmetic, perfume, and food industries. Traditionally produced through chemical synthesis, recent studies have focused on its biotechnological production, due to the growing preference for natural flavors and fragrances. Advances in microbial transformation processes offer a more environmentally friendly approach to 2-PE production. For instance, the bioconversion of L-phenylalanine to 2-PE via the Ehrlich pathway in various yeasts and bacteria has been extensively studied. These methods are attracting attention for their potential in commercial applications due to their natural product status and reduced environmental impact (Hua & Xu, 2011).

Genetic Engineering for Enhanced Production

Research has been conducted to genetically modify organisms like Kluyveromyces marxianus to increase 2-PE production from glucose. The overexpression of certain genes involved in the Ehrlich pathway has shown promising results in boosting 2-PE yields. These genetic modifications aim to optimize the metabolic pathways for efficient 2-PE production from simpler carbon sources like glucose, without the need for additional phenylalanine in the medium (Kim et al., 2014).

Stress-Tolerant Yeast Strains

The use of stress-tolerant yeast strains, such as Candida glycerinogenes, has shown significant promise in improving 2-PE production. These strains exhibit higher tolerance to 2-PE, thus allowing for increased yields in fermentation processes without the need for in situ product recovery. This indicates potential for commercial exploitation in the bioproduction of 2-PE (Lu et al., 2016).

Metabolic Engineering in E. coli

Metabolic engineering of Escherichia coli has been explored for 2-PE synthesis from glucose. By constructing synthetic pathways and overexpressing certain genes, researchers have significantly increased 2-PE accumulation. Optimizing the coordinated expression of committed genes has led to improved production levels, highlighting the potential of recombinant E. coli systems in 2-PE synthesis (Kang et al., 2014).

Genome Mining for Biosynthetic Genes

Identifying and harnessing biosynthetic genes for 2-PE from various microbial strains through genome mining has been a focus of recent research. This approach involves transferring these genes to model organisms like E. coli to construct efficient microbial cell factories for 2-PE production. Such studies pave the way for industrial-scale production of 2-PE and its derivatives (Liu et al., 2018).

Wild-Type Yeast Strains and Fermentation Optimization

Research has also explored the use of wild-type yeast strains isolated from natural sources like rice wine for 2-PE production. By optimizing fermentation conditions such as glucose and L-phenylalanine concentrations, researchers have achieved higher 2-PE titers. This highlights the potential of naturally occurring yeast strains in the biosynthesis of 2-PE (Tian et al., 2020).

Review of Microbial Production

Comprehensive reviews have been conducted to summarize the microbial production of 2-PE, including both biotechnological and chemical synthesis methods. These reviews discuss the market situation and the potential of bioconversion methods, emphasizing the need for in situ product removal due to product inhibition (Etschmann et al., 2002).

Sensing and Uptake in Yeast

Studies have delved into the sensing, uptake, and catabolism of L-Phenylalanine during 2-PE biosynthesis in yeast, particularly focusing on the Ehrlich pathway in Saccharomyces cerevisiae. Understanding these regulatory mechanisms is crucial for optimizing yeast strains for higher 2-PE production (Dai et al., 2021).

Safety And Hazards

The safety data sheet for a related compound, ®-(-)-2-Benzylamino-1-phenylethanol, indicates that it is classified as a flammable liquid (Category 4), and it can cause severe skin burns and eye damage . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

properties

IUPAC Name |

2-(benzylamino)-2-phenylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO/c17-12-15(14-9-5-2-6-10-14)16-11-13-7-3-1-4-8-13/h1-10,15-17H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTFBWZQHBTVPEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(CO)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40284105 | |

| Record name | 2-(benzylamino)-2-phenylethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40284105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Benzylamino)-2-phenylethanol | |

CAS RN |

6273-59-2 | |

| Record name | NSC35626 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35626 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(benzylamino)-2-phenylethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40284105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.